

# Introduction: The Significance of 4-Chloro-3-iodopyridine

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## Compound of Interest

Compound Name: 4-Chloro-3-iodopyridine

Cat. No.: B1630668

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Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. **4-Chloro-3-iodopyridine** ( $C_5H_3ClIN$ ) has emerged as a particularly valuable intermediate due to its orthogonal reactivity. The distinct electronic properties of the chloro and iodo substituents allow for selective participation in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the sequential and site-specific introduction of diverse functionalities, making it an essential building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.[1] This guide provides a detailed, reliable method for its synthesis and rigorous characterization.

## Synthetic Strategy and Experimental Protocol

The most efficient and widely applicable strategy for the synthesis of **4-Chloro-3-iodopyridine** involves a Sandmeyer-type reaction. This classic transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2][3] The chosen retrosynthetic approach identifies 3-Amino-4-chloropyridine as the logical and readily available starting material.[4]

## Retrosynthetic Analysis and Rationale

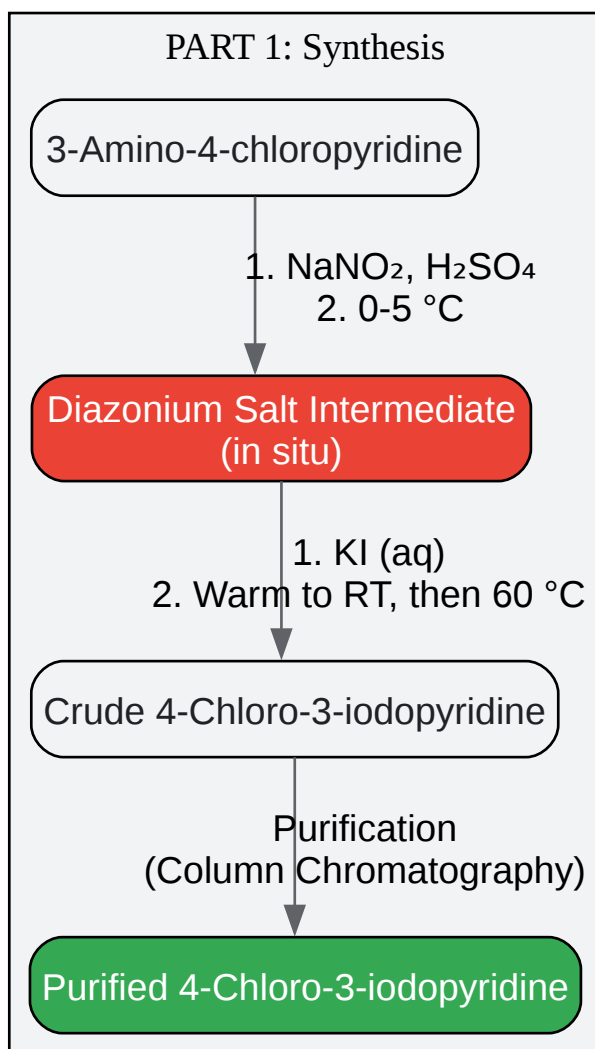
The key transformation is the introduction of the iodine atom at the C-3 position of the 4-chloropyridine core. A diazotization-iodination sequence is ideal for this purpose as it is regioselective and generally high-yielding. Direct iodination of 4-chloropyridine is less favorable, as it can lead to a mixture of regioisomers and requires harsh conditions.[5] The

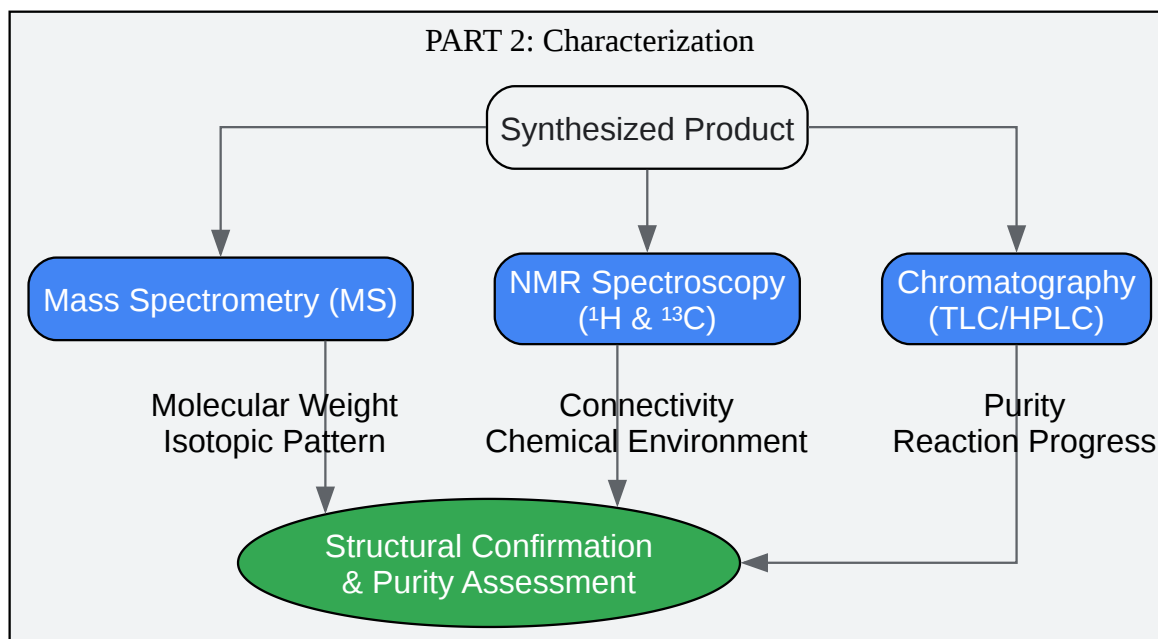
Sandmeyer reaction, conversely, precisely installs the iodo group at the position formerly occupied by the amine.[6]

## Primary Synthetic Workflow: Diazotization-Iodination

The synthesis proceeds in two key stages, which are performed sequentially in a one-pot fashion:

- Diazotization: The conversion of the primary amine of 3-Amino-4-chloropyridine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[7]
- Iodination: The displacement of the diazonium group with an iodide anion, typically from potassium iodide.[8]





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